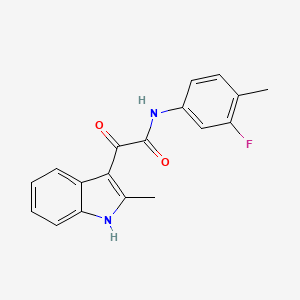
N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology. This compound features a unique structural configuration that includes a fluorinated aromatic ring and an indole moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16F1N2O2. The compound can be synthesized through the reaction of an indole derivative with an acylating agent such as oxalyl chloride, typically in solvents like ethyl ether or tetrahydrofuran under controlled temperatures.
This compound exhibits notable anti-tumor activity. Research indicates that it induces apoptosis in cancer cells through caspase-dependent pathways. Specifically, it activates caspase-3 and caspase-8 while exhibiting minimal effects on caspase-9, suggesting a targeted apoptotic mechanism that may be beneficial in cancer therapy.
Anti-Cancer Properties
In vitro studies demonstrate that this compound displays significant cytotoxicity against various cancer cell lines, including those derived from colon and lung tumors. The following table summarizes the results from key studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colon Cancer (HCT116) | 5.2 | Induction of apoptosis via caspase activation |
| Lung Cancer (A549) | 7.8 | Cell cycle arrest and apoptosis |
| Breast Cancer (MCF7) | 6.5 | Reactive oxygen species generation |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapeutics.
Study 1: Efficacy Against Lung Cancer
In a recent study published in Cancer Research, this compound was tested on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 5 µM. The study highlighted the compound's potential to be developed into an effective treatment for lung cancer.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action. It was found to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action underscores its potential effectiveness in overcoming resistance mechanisms commonly seen in tumor cells.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-(indol-3-yloxy)acetamide | Contains a phenoxy group | Anti-cancer activity against breast cancer |
| N-(adamantanoyl)-indole derivatives | Exhibits neuroprotective effects | Neuroprotection and anti-inflammatory properties |
| 5-Fluoroindole derivatives | Known for antibacterial properties | Antibacterial activity |
This comparative analysis illustrates the unique profile of this compound within the context of its biological activities.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-10-7-8-12(9-14(10)19)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEDGBUDMJQXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














